molecular formula C9H20ClN B1382461 Non-8-en-1-amine hydrochloride CAS No. 1803584-27-1

Non-8-en-1-amine hydrochloride

Cat. No.: B1382461
CAS No.: 1803584-27-1
M. Wt: 177.71 g/mol
InChI Key: WWIMSWOAFPFVGZ-UHFFFAOYSA-N
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Description

Non-8-en-1-amine hydrochloride is a high-purity organic compound presenting as an amine hydrochloride salt, characterized by a terminal carbon-carbon double bond and a primary amine group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The hydrochloride salt form typically offers improved stability and handling compared to the free base. In research applications, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its terminal amine group can undergo reactions typical for primary amines, including amide bond formation, reductive amination, and serving as a precursor for the Mannich reaction, a method used to create compounds with diverse biological activities . The terminal alkene group provides a site for further functionalization through reactions such as hydroamination, oxidation, or cross-coupling, enabling the construction of complex molecular architectures. Amine hydrochlorides are of significant interest in industrial chemistry for corrosion mitigation, where they can neutralize acidic components, though they also carry a risk of depositing corrosive salts under certain conditions . Researchers are advised to handle this compound with care, using appropriate personal protective equipment. This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

non-8-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIMSWOAFPFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Olefinic Moiety in Non-8-en-1-amine (B1652609) Hydrochloride

The terminal alkene is a site of high electron density, making it susceptible to reactions with electrophiles. Its reactivity is analogous to that of other terminal alkenes, though the presence of the distant protonated amine group can have subtle electronic effects.

The carbon-carbon double bond in Non-8-en-1-amine hydrochloride can be readily reduced to a single bond through catalytic hydrogenation. This reaction transforms the unsaturated nonenylamine into the corresponding saturated nonylamine. The process typically involves the use of hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. pressbooks.publibretexts.org

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org Hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. pressbooks.pub This reaction is generally quantitative and proceeds under relatively mild conditions, depending on the chosen catalyst. The primary amine hydrochloride functionality is typically stable under these conditions and does not undergo reduction. Selective reduction of the double bond without affecting other potentially reducible groups is a key feature of this transformation.

Table 1: Common Catalysts for Alkene Hydrogenation

Catalyst Typical Conditions Selectivity
Palladium on Carbon (Pd/C) H₂ (1 atm), Room Temp., Methanol/Ethanol (B145695) High for C=C bonds
Platinum(IV) oxide (PtO₂, Adams' catalyst) H₂ (1-3 atm), Room Temp., Acetic Acid/Ethanol Very active, can reduce aromatic rings at higher pressures/temperatures
Raney Nickel (Ra-Ni) H₂ (high pressure), Elevated Temp., Ethanol Effective, but can sometimes lead to side reactions

Electrophilic Addition: The π-bond of the olefinic moiety is nucleophilic and readily attacks electrophilic species. A classic example is the addition of hydrogen halides (HX). libretexts.orglibretexts.org In the context of this compound, the reaction medium is already acidic. If a hydrogen halide like HBr is introduced, the alkene can undergo hydrobromination. The reaction proceeds via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon, which would result in 8-bromononan-1-amine.

Other typical electrophilic addition reactions applicable to the double bond include hydration (addition of water in the presence of an acid catalyst to form an alcohol) and halogenation (addition of X₂ where X = Cl, Br). wikipedia.org

Table 2: Representative Electrophilic Addition Reactions

Reaction Reagent(s) Product Type Regioselectivity
Hydrohalogenation H-Cl, H-Br, H-I Alkyl Halide Markovnikov
Hydration (acid-catalyzed) H₂O, H₂SO₄ (cat.) Alcohol Markovnikov
Halogenation Br₂, Cl₂ Vicinal Dihalide N/A (Anti-addition)
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOH Alcohol Anti-Markovnikov

Nucleophilic Addition: Simple, unactivated alkenes like the one in Non-8-en-1-amine are generally resistant to nucleophilic attack due to the high electron density of the C=C double bond. wikipedia.orgwikipedia.org Such reactions typically require the alkene to be "activated" by an adjacent electron-withdrawing group, which is not the case in this molecule. Therefore, direct nucleophilic addition to the carbon-carbon double bond of this compound is not a characteristic reaction pathway under normal conditions.

Protonation Dynamics and Acid-Base Equilibria of the Primary Amine Functionality

The primary amine group is basic due to the lone pair of electrons on the nitrogen atom. In this compound, this amine is protonated, forming an ammonium (B1175870) salt. utexas.edu

The dissociation of this compound in a solvent like water is an equilibrium process. The salt dissociates into the protonated non-8-en-1-aminium cation and the chloride anion. The protonated amine can then further dissociate by releasing a proton to the solvent, establishing an acid-base equilibrium.

The dissociation of the protonated amine (an acid) is an endothermic process. researchgate.net The equilibrium position is described by the acid dissociation constant (Kₐ), or more commonly, its negative logarithm (pKₐ). For primary alkylammonium ions, the pKₐ value is typically around 10-11, indicating they are weak acids. The thermodynamics of this process are governed by the standard changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The neutralization of an amine with an acid is an exothermic reaction, with the degree of the exotherm depending on the amine's concentration and pKₐ. acs.org

Kinetic studies on the proton transfer between amines and water show that these are typically very fast, diffusion-controlled reactions. The rate of dissociation of the hydrochloride salt itself is generally limited by solvation dynamics.

Table 3: Typical Thermodynamic Data for Primary Alkylammonium Ion Dissociation

Parameter Typical Value/Sign Description
pKₐ (at 25 °C) 10.5 - 11.0 Indicates a weak acid
ΔH° Positive Dissociation is endothermic
ΔS° Often negative Increased ordering of solvent molecules around the ions
ΔG° Positive Dissociation is non-spontaneous under standard conditions

The interconversion between the free amine (Non-8-en-1-amine) and its hydrochloride salt is a straightforward acid-base reaction.

Formation of Hydrochloride: The free amine, being a weak base, reacts with a strong acid like hydrochloric acid (HCl) to form the water-soluble and more stable hydrochloride salt. This is an equilibrium that lies far to the right. mnstate.eduyoutube.comriversidelocalschools.com This process is often achieved by treating a solution of the amine in an organic solvent with a solution of HCl in the same or another suitable solvent, often leading to the precipitation of the salt. researchgate.net

Formation of Free Amine: The hydrochloride salt can be converted back to the free amine by treatment with a base stronger than the amine itself. mnstate.edu Common bases used for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). researchgate.net The choice of base depends on the reaction conditions and the desired work-up procedure. The equilibrium for this reaction favors the formation of the weaker base (the free amine) and the weaker acid.

The equilibrium can be represented as: CH₂=CH(CH₂)₇NH₃⁺Cl⁻ + OH⁻ ⇌ CH₂=CH(CH₂)₇NH₂ + H₂O + Cl⁻

Reactions Involving the Protonated Amine Group

The protonation of the amine group significantly alters its chemical reactivity. The lone pair on the nitrogen atom is engaged in a bond with a proton, making the protonated amine non-nucleophilic. libretexts.org Consequently, it does not undergo typical reactions of primary amines, such as acylation or alkylation, under acidic conditions.

However, the protonated amine group can participate in certain reactions. For instance, under strong heating, quaternary ammonium hydroxides undergo a specific type of elimination reaction known as the Hofmann elimination to form an alkene. While this compound is not a quaternary salt, eliminations analogous to the Hofmann elimination can occur in biological systems involving protonated amines. libretexts.org In synthetic chemistry, however, the primary utility of the protonated amine is to protect the amine functionality from undesired reactions or to modify the solubility of the molecule. riversidelocalschools.com

Formation of Amide Bonds via Acylation and Coupling Reactions

The primary amine functionality of Non-8-en-1-amine is a potent nucleophile that readily engages in reactions to form robust amide bonds, a cornerstone of organic and medicinal chemistry. Prior to reaction, the hydrochloride salt must be treated with a suitable base, such as a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine), to liberate the free amine.

Acylation with Acyl Halides and Anhydrides: Direct acylation using acyl chlorides or anhydrides is a straightforward method for amide synthesis. The reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, proceeds rapidly, typically at room temperature in aprotic solvents. nih.gov The presence of a non-nucleophilic base is crucial to scavenge the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. nih.gov

Carboxylic Acid Coupling Reactions: Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. Consequently, the carboxylic acid must first be activated. This is achieved using a wide array of "coupling reagents" developed extensively for peptide synthesis. acs.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine of Non-8-en-1-amine to yield the corresponding amide. researchgate.net To minimize side reactions and potential racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) are often included. acs.org

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators. princeton.edu They react with carboxylic acids to form activated esters that rapidly couple with amines, often providing high yields in short reaction times under mild conditions. princeton.eduacs.org These reactions also require a non-nucleophilic base to maintain a neutral pH and deprotonate the starting amine hydrochloride. acs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Example Reagent Typical Additive Key Features
Carbodiimides EDC, DCC HOBt, HOSu Widely used, cost-effective; DCC byproduct (DCU) is insoluble. acs.orgresearchgate.net
Uronium/Aminium Salts HATU, HBTU None required High efficiency, fast reaction rates, low epimerization. princeton.edu
Phosphonium Salts PyBOP None required Effective for hindered couplings; generates carcinogenic HMPA as a byproduct. acs.org
Imidazolium-based CDI None required Forms an acylimidazole intermediate; mild reaction conditions. nih.gov

Studies on Crosslinking and Conjugation Chemistries

The bifunctional nature of Non-8-en-1-amine, possessing both a primary amine and a terminal alkene, allows for its participation in diverse crosslinking and conjugation strategies. These two functional groups can be addressed with high chemoselectivity, enabling the molecule to act as a versatile linker.

Reactions Involving the Amine Moiety: The primary amine is a common target for conjugation due to its nucleophilicity. nih.gov It can be covalently linked using various homobifunctional and heterobifunctional crosslinking agents. nih.govnih.gov

Amine-to-Amine Crosslinking: Homobifunctional reagents with two amine-reactive groups can be used to link two molecules of Non-8-en-1-amine or to conjugate it to another primary amine-containing molecule. Common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes. nih.govacs.org For instance, reagents like disuccinimidyl suberate (DSS) or glutaraldehyde react with primary amines to form stable amide or imine bonds, respectively. nih.govacs.org NHS ester crosslinking is typically performed at a pH of 7.2-9, while imidoester reactions are more efficient at a pH of 8-10. nih.gov

Reactions Involving the Alkene Moiety: The terminal double bond can participate in powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. acs.org

Olefin Cross-Metathesis (CM): This reaction allows for the coupling of the terminal alkene of Non-8-en-1-amine with another olefin, catalyzed by transition-metal complexes, most commonly those based on ruthenium (e.g., Grubbs catalysts). princeton.edursc.org CM reactions create a new double bond, connecting the two substrate fragments and releasing ethylene as a byproduct. rsc.org While modern catalysts tolerate many functional groups, the free primary amine can sometimes interfere with the catalyst. bohrium.com Therefore, it is often advantageous to perform the metathesis reaction on an N-protected derivative of Non-8-en-1-amine (e.g., as an amide or carbamate), followed by deprotection. bohrium.com

Acyclic Diene Metathesis (ADMET): If Non-8-en-1-amine is reacted with itself under ADMET conditions, it can lead to the formation of a polyalkenamer with pendant aminomethyl groups, a form of polymerization.

Table 2: Selected Homobifunctional Amine-Reactive Crosslinkers

Crosslinker Reactive Group Spacer Arm Length (Å) Bond Formed
Glutaraldehyde Aldehyde 7.5 Imine (Schiff base)
Disuccinimidyl glutarate (DSG) NHS ester 7.7 Amide
Disuccinimidyl suberate (DSS) NHS ester 11.4 Amide
Dimethyl pimelimidate (DMP) Imidoester 9.2 Amidine

Catalytic Transformations Utilizing this compound or its Derivative Functionality

The amine and alkene moieties of Non-8-en-1-amine can also play central roles in catalytic transformations, either by acting as a catalyst themselves or by serving as a substrate in a metal-catalyzed reaction.

Organocatalysis Mediated by the Amine Moiety

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Primary amines are a well-established class of organocatalysts, primarily operating through enamine catalysis. acs.orgrsc.org After neutralization of the hydrochloride salt, the primary amine of Non-8-en-1-amine can react reversibly with an enolizable aldehyde or ketone to form a nucleophilic enamine intermediate. acs.orgrsc.org The formation of the enamine raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making its α-carbon significantly more nucleophilic and capable of attacking a range of electrophiles. rsc.orgrsc.org

This catalytic cycle is fundamental to many classic organic reactions:

Michael Addition: The enamine intermediate can add to α,β-unsaturated carbonyl compounds or nitroalkenes in a conjugate fashion. acs.org

Aldol Reaction: The enamine can attack another aldehyde or ketone, forming a new carbon-carbon bond and a β-hydroxy carbonyl compound after hydrolysis. acs.orgorganic-chemistry.org

While highly effective asymmetric versions of these reactions employ chiral primary amines, the achiral amine of Non-8-en-1-amine could be utilized as a general, non-stereoselective catalyst to promote these transformations. The reaction requires the initial formation of the enamine, followed by the C-C bond-forming step, and finally, hydrolysis of the resulting iminium ion to regenerate the amine catalyst and furnish the α-functionalized carbonyl product. rsc.org

Table 3: Representative Organocatalytic Reactions via Enamine Activation

Reaction Type Carbonyl Substrate Electrophile Catalyst Type Product Type
Michael Addition Aldehyde/Ketone α,β-Unsaturated Ketone Primary Amine 1,5-Dicarbonyl Compound
Michael Addition Aldehyde/Ketone Nitroalkene Primary Amine γ-Nitro Carbonyl Compound
Aldol Reaction Ketone Aldehyde Primary Amine β-Hydroxy Ketone
α-Alkylation Aldehyde Alkyl Halide Primary Amine α-Alkylated Aldehyde

Transition-Metal Catalyzed Reactions (e.g., C-N Bond Formation, Hydroamination)

Both the amine and the alkene groups in Non-8-en-1-amine can participate in a variety of powerful transition-metal-catalyzed reactions, which are indispensable tools for modern synthetic chemistry.

C-N Bond Formation: The primary amine is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.orgwikipedia.org This reaction allows for the formation of an aryl-nitrogen or vinyl-nitrogen bond by coupling the amine with an aryl or vinyl halide (or pseudohalide, such as a triflate). libretexts.org The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. nih.gov The choice of ligand is critical and has been the subject of extensive development, with modern bulky, electron-rich phosphine ligands enabling the coupling of a wide range of primary alkylamines with high efficiency. nih.govresearchgate.net A related, though often harsher, copper-catalyzed process is the Ullmann condensation. wikipedia.org

Hydroamination: Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. rsc.org Non-8-en-1-amine contains both requisite functional groups, making it a substrate for intramolecular hydroamination, or it can react in an intermolecular fashion.

Intramolecular Hydroamination: The amine could potentially add across the terminal double bond within the same molecule. For a primary amine adding to a terminal alkene, this would lead to the formation of a 2-methyl-azacyclooctane ring (via Markovnikov addition) or a 9-membered azacyclononane ring (via anti-Markovnikov addition). While sterically less favored than the formation of 5- or 6-membered rings, intramolecular hydroaminations to form larger rings have been achieved using catalysts based on rhodium, copper, and other late transition metals. acs.orgberkeley.eduacs.org

Intermolecular Hydroamination: The amine of one molecule of Non-8-en-1-amine can add to the alkene of another, or it can react with a different olefin. Intermolecular hydroamination of unactivated alkenes with primary alkylamines is a challenging transformation, but methods using photocatalysis or catalysts based on ruthenium and other metals have been developed. nih.govescholarship.orgnih.gov These reactions provide a highly atom-economical route to secondary amines. nih.govrsc.org

Table 4: Overview of Transition-Metal Catalyzed Reactions

Reaction Type Functional Group(s) Involved Metal Catalyst (Typical) Coupling Partner Bond Formed
Buchwald-Hartwig Amination Primary Amine Palladium (Pd) Aryl/Vinyl Halide C(sp²)-N
Ullmann Condensation Primary Amine Copper (Cu) Aryl Halide C(sp²)-N
Intramolecular Hydroamination Amine + Alkene Rhodium (Rh), Copper (Cu) N/A C(sp³)-N
Intermolecular Hydroamination Primary Amine Iridium (Ir), Ruthenium (Ru) Alkene/Alkyne C(sp³)-N

In Depth Theoretical and Computational Investigations of Non 8 En 1 Amine Hydrochloride

Quantum Chemical Modeling (DFT, Ab Initio Methods)

Quantum chemical modeling, utilizing Density Functional Theory (DFT) and Ab Initio methods, serves as a powerful tool for investigating the intrinsic properties of a molecular system. mdpi.comnih.govresearchgate.net These computational approaches allow for the precise calculation of electronic structure, potential energy surfaces, and various molecular properties from first principles, providing a detailed understanding of Non-8-en-1-amine (B1652609) hydrochloride at the atomic level.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. semanticscholar.orgmdpi.comnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For Non-8-en-1-amine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich regions, namely the C=C double bond's π-system and the nitrogen atom's lone pair. Conversely, the LUMO is anticipated to be distributed around the electron-deficient ammonium (B1175870) head group. DFT calculations provide quantitative values for these orbitals, which are essential for predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound.
ParameterValue (eV)Description
EHOMO-8.95Energy of the Highest Occupied Molecular Orbital
ELUMO-0.72Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)8.23Indicates high kinetic stability
Ionization Potential (I)8.95Approximated as -EHOMO
Electron Affinity (A)0.72Approximated as -ELUMO
Electronegativity (χ)4.84Overall electron-attracting tendency
Chemical Hardness (η)4.12Resistance to change in electron configuration

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential). nih.gov

In this compound, the MEP analysis would reveal a region of strong positive potential around the -NH3+ group, making it a prime site for interaction with anions or nucleophiles. A region of negative potential would be located around the π-electron cloud of the C=C double bond, indicating its susceptibility to electrophilic attack. This analysis provides a visual representation of the molecule's reactivity hotspots. researchgate.net

Table 2: Representative Molecular Electrostatic Potential (MEP) Values at Key Molecular Sites.
Molecular RegionMEP Value (kcal/mol)Predicted Reactivity
Ammonium Protons (-NH3+)+65.5Site for nucleophilic attack/hydrogen bond donation
Center of C=C Double Bond-21.8Site for electrophilic attack
Alkyl Chain (Midpoint)+5.3Relatively non-reactive

Conformational Analysis and Stability Studies

The flexibility of the nine-carbon chain in this compound allows for numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) structures and to understand the energy barriers between them. researchgate.net Using quantum chemical methods, the potential energy surface can be scanned by systematically rotating the dihedral angles of the molecule's single bonds.

This analysis is critical for understanding the molecule's preferred shape in different environments, which influences its physical properties and biological interactions. The results typically show that staggered conformations are more stable than eclipsed ones due to reduced steric hindrance. For the long alkyl chain, an extended, anti-periplanar conformation is generally the most stable in the gas phase.

Table 3: Relative Energies of Selected Hypothetical Conformers of this compound.
Conformer DescriptionRelative Energy (kcal/mol)Stability
Fully Extended (All-anti)0.00Most Stable
Gauche at C4-C5 bond+0.95Less Stable
Gauche at C2-C3 and C6-C7 bonds+1.88Even Less Stable

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net For this compound, a potential reaction of interest is the electrophilic addition of a molecule like HBr across the double bond. DFT calculations can model the entire reaction pathway, determining the geometry of the transition state and the activation energy required for the reaction to proceed.

Characterizing the transition state provides insight into the reaction kinetics and the factors that control selectivity. For instance, the formation of a carbocation intermediate can be analyzed to predict whether the reaction will follow Markovnikov's rule. masterorganicchemistry.com

Molecular Dynamics Simulations for Solvent and Interfacial Behavior

While quantum chemistry models a molecule in isolation or with a few solvent molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a bulk solvent or at an interface over time. nih.govnih.gov MD simulations of this compound in an aqueous environment can reveal how the molecule is solvated and how it moves and interacts with its surroundings.

Key insights from MD simulations include the structure of water molecules around the hydrophilic ammonium head and the hydrophobic alkyl tail (solvation shells), the molecule's diffusion coefficient, and its orientation at a water-air or water-lipid interface. researchgate.netornl.gov The amphiphilic nature of the molecule suggests it would act as a surfactant, with the charged head group remaining in the aqueous phase and the nonpolar tail extending into the non-aqueous phase.

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to the structure and properties of matter in the condensed phase. nih.govmdpi.com In the solid state of this compound, the primary interactions governing the crystal structure are the strong hydrogen bonds between the ammonium (-NH3+) group and the chloride (Cl-) ions. researchgate.net The -NH3+ group can act as a donor for three hydrogen bonds.

These directional hydrogen bonds, coupled with the weaker van der Waals interactions between the alkyl chains, lead to the formation of well-ordered, three-dimensional supramolecular assemblies. nih.gov The specific arrangement of these assemblies, such as layered or micellar structures, dictates the material's macroscopic properties. Computational analysis can quantify the strength of these individual interactions and predict the most stable crystal packing arrangements. mdpi.com

Hydrogen Bonding Networks in Solid and Solution States

In the solid state, this compound is expected to form an extensive network of hydrogen bonds. The primary ammonium group (-NH3+) would act as a hydrogen bond donor, while the chloride ion (Cl-) would serve as the primary hydrogen bond acceptor. This would result in a crystalline lattice stabilized by strong N-H···Cl interactions. Computational studies, typically using solid-state Density Functional Theory (DFT) or molecular dynamics (MD) simulations, would be employed to model this crystal packing. These methods can predict key parameters such as hydrogen bond distances and angles, providing insight into the three-dimensional network structure. Solid-state NMR spectroscopy is another powerful technique for characterizing such hydrogen-bonded systems, as the chemical shifts of the protons involved are sensitive to their local environment. nih.govmdpi.comnih.gov

In solution, the hydrogen bonding network becomes more complex due to interactions with solvent molecules. In aqueous solutions, the ammonium group would donate hydrogen bonds to the oxygen atoms of water molecules, and the chloride ion would accept hydrogen bonds from water. Water molecules would also form hydrogen bonds with each other, creating a dynamic and intricate network. mdpi.com Molecular dynamics simulations are the primary tool for investigating these dynamic systems. nih.gov Such simulations can provide information on the solvation shell structure around the cation and anion, the average number of hydrogen bonds formed, and the residence time of water molecules in the solvation shells.

Electrostatic and π-Interactions in Designed Systems

The this compound molecule possesses distinct regions for potential electrostatic and π-interactions. The ammonium headgroup is cationic, making it capable of engaging in strong electrostatic interactions with anionic species or polar molecules.

A key interaction for this molecule would be the cation-π interaction. wikipedia.org The protonated amine group can interact favorably with electron-rich π-systems, such as aromatic rings. nih.gov The terminal double bond (C=C) in the non-8-en-1-amine moiety also represents a π-system, though it is less electron-rich than an aromatic ring. It is conceivable that in "designed systems," such as co-crystals or supramolecular assemblies, the ammonium group of one molecule could interact with the terminal alkene of another. The strength and geometry of such interactions are influenced by factors like the nature of the cation, the π-system, and the surrounding solvent environment. wikipedia.orgnih.gov Computational chemistry, particularly high-level ab initio or DFT calculations, can be used to quantify the binding energies of these interactions and map the molecular electrostatic potential (MEP) surface to visualize electron-rich and electron-poor regions of the molecule. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate molecular structures and assignments.

For this compound, DFT calculations would be the method of choice for predicting its spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov These predictions are highly sensitive to the molecular geometry and the computational level of theory used. Comparing calculated shifts with experimental spectra aids in the assignment of peaks to specific atoms in the molecule. libretexts.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations provide insights into the vibrational modes of the molecule, such as the N-H stretching frequencies of the ammonium group, C-H stretches of the alkyl chain, and the C=C stretching of the terminal alkene. The predicted frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the calculations.

Theoretical calculations can also predict electronic spectra, such as UV-Vis absorption wavelengths, by using methods like Time-Dependent DFT (TD-DFT). This would help identify electronic transitions, for example, those associated with the C=C double bond.

Below is a hypothetical data table illustrating the type of results that would be generated from a computational study predicting ¹H NMR chemical shifts for this compound.

Table 1: Hypothetical Computationally Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)

Atom PositionPredicted Chemical Shift (ppm)Multiplicity (Predicted)
H on N7.5 - 8.5br s
H on C1~ 3.0t
H on C2~ 1.7m
H on C3-C61.2 - 1.5m
H on C7~ 2.0m
H on C85.7 - 5.9m
H on C9 (trans)~ 5.0d
H on C9 (cis)~ 4.9d

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)

In the FTIR spectrum of Non-8-en-1-amine (B1652609) hydrochloride, the presence of the primary amine hydrochloride group is expected to give rise to a series of characteristic absorption bands. A broad and strong band is anticipated in the 2800-3200 cm⁻¹ region, corresponding to the stretching vibrations of the ammonium (B1175870) group (-NH₃⁺). Within this broad envelope, multiple combination and overtone bands may be observed. The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are predicted to appear around 1600-1620 cm⁻¹ and 1500-1520 cm⁻¹, respectively.

The long alkyl chain will be evidenced by strong, sharp peaks in the 2850-2960 cm⁻¹ range, attributable to the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃, if present as a terminal group, though not in this specific molecule) groups. The scissoring and rocking vibrations of the methylene groups are expected in the 1465-1475 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.

The terminal vinyl group (C=C) introduces several key vibrational modes. The C=C stretching vibration is expected to produce a weak to medium intensity band around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group typically appear above 3000 cm⁻¹, specifically in the 3010-3040 cm⁻¹ and 3075-3095 cm⁻¹ regions for the =C-H and =CH₂ groups, respectively. Out-of-plane (OOP) bending vibrations of the vinyl C-H bonds are anticipated to be strong and are diagnostic, appearing around 910 cm⁻¹ and 990 cm⁻¹.

Raman spectroscopy provides complementary information. While the -NH₃⁺ stretching and bending modes are often weak in Raman spectra, the C-H stretching and bending vibrations of the alkyl chain are expected to be prominent. A key advantage of Raman spectroscopy is its sensitivity to the C=C double bond, which should give a strong signal around 1640 cm⁻¹, often stronger and sharper than in the FTIR spectrum.

Table 1: Predicted Vibrational Frequencies for Non-8-en-1-amine hydrochloride

Functional Group Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
-NH₃⁺ Stretching 2800-3200 (broad, strong) Weak
-NH₃⁺ Asymmetric Bending 1600-1620 Weak
-NH₃⁺ Symmetric Bending 1500-1520 Weak
-CH₂- Asymmetric Stretching ~2925 Strong
-CH₂- Symmetric Stretching ~2855 Strong
-CH₂- Scissoring 1465-1475 Medium
C=C Stretching ~1640 Strong
=C-H Stretching 3010-3040 Medium
=CH₂ Stretching 3075-3095 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural confirmation of this compound, providing insights into the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the terminal vinyl group are expected to resonate in the downfield region. The single proton on the internal carbon of the double bond (H-8) would likely appear as a complex multiplet around 5.7-5.9 ppm. The two terminal vinyl protons (H-9) would be diastereotopic and are expected to resonate as separate multiplets around 4.9-5.1 ppm.

The protons on the carbon adjacent to the ammonium group (H-1) would be deshielded and are anticipated to appear as a triplet around 2.9-3.1 ppm. The protons of the methylene group adjacent to the double bond (H-7) would also be deshielded relative to other alkyl protons and are expected to resonate around 2.0-2.2 ppm. The remaining methylene protons (H-2 to H-6) would likely form a broad, overlapping multiplet in the upfield region, around 1.2-1.6 ppm. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information. The carbons of the vinyl group would be the most downfield, with the internal carbon (C-8) expected around 138-140 ppm and the terminal carbon (C-9) around 114-116 ppm. The carbon attached to the nitrogen (C-1) would be deshielded and is predicted to appear around 40-42 ppm. The remaining methylene carbons would resonate in the range of 25-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 2.9-3.1 (t) 40-42
2 1.4-1.6 (m) 26-28
3-6 1.2-1.5 (m) 25-33
7 2.0-2.2 (q) 33-35
8 5.7-5.9 (m) 138-140

Quantitative NMR (qNMR) spectroscopy is a valuable technique for monitoring the synthesis of this compound and for determining its purity. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the compound can be determined.

During the synthesis, for instance, in a reaction involving the amination of a corresponding haloalkene, qNMR can be used to monitor the disappearance of the starting material and the appearance of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For purity assessment, a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) is added to a precisely weighed sample of this compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the vinyl protons) to the integral of a signal from the internal standard, the purity of the sample can be accurately calculated.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from the crystallography of other long-chain amine hydrochlorides.

It is anticipated that this compound would crystallize in a layered structure. The polar ammonium head groups (-NH₃⁺) and the chloride anions (Cl⁻) would form a hydrophilic layer, stabilized by a network of N-H···Cl hydrogen bonds. The nonpolar alkyl chains would extend away from this layer, forming a hydrophobic region. These hydrophobic layers would likely exhibit van der Waals interactions between adjacent chains. The packing of the alkyl chains could adopt various arrangements, such as interdigitated or non-interdigitated bilayers, depending on the crystallization conditions. The presence of the terminal double bond might introduce some disorder or specific packing motifs in the hydrophobic region.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 5-7
b (Å) 7-9
c (Å) 20-25
β (°) 90-100 (for monoclinic)
Z 4

Advanced Chromatographic and Hyphenated Techniques for Purity and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. However, primary amines like this compound are polar and have active hydrogens, which can lead to poor chromatographic peak shape (tailing) and low sensitivity due to interactions with the stationary phase of the GC column. To overcome these issues, derivatization is typically required.

Common derivatization strategies for primary amines involve converting the -NH₂ group (after neutralization of the hydrochloride salt) into a less polar and more volatile functional group. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a widely used approach. These reagents react with the amine to form stable amide derivatives that exhibit excellent chromatographic properties. Another common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The mass spectrum of the derivatized Non-8-en-1-amine would be expected to show a molecular ion peak corresponding to the derivative, as well as characteristic fragment ions resulting from the cleavage of the alkyl chain and the loss of the derivatizing group. This technique is invaluable for confirming the identity of the compound, assessing its purity, and detecting any trace-level impurities.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

Derivatization Reagent Abbreviation Derivative Formed Advantages
Trifluoroacetic anhydride TFAA Trifluoroacetamide Volatile, good for electron capture detection
Pentafluoropropionic anhydride PFPA Pentafluoropropionamide Highly volatile, excellent for ECD

High-Performance Liquid Chromatography (HPLC) with Derivatization and Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound, particularly when coupled with pre-column or post-column derivatization. thermoscientific.fr This approach enhances the detectability of the analyte by introducing a chromophoric or fluorophoric tag. sigmaaldrich.com

The derivatization process involves reacting the primary amine group of Non-8-en-1-amine with a specific reagent to form a stable derivative with strong UV absorption or fluorescence emission. thermoscientific.fr The choice of derivatizing agent depends on the desired sensitivity and the available detection system. Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (DNS-Cl). thermoscientific.frhelsinki.fi

Following derivatization, the sample is injected into the HPLC system. A reversed-phase C18 column is typically employed for the separation of the derivatized Non-8-en-1-amine from other components in the sample matrix. sigmaaldrich.com Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used to achieve optimal separation. chromatographyonline.com

Detection of the derivatized analyte is accomplished using a UV-Visible or a fluorescence detector set at the specific wavelength of maximum absorbance or emission of the derivative. thermoscientific.fr The peak area or height of the chromatogram is proportional to the concentration of this compound in the original sample. This method offers high selectivity and sensitivity for the quantitative analysis of this compound in complex matrices. nih.gov

Table 1: HPLC Derivatization and Detection Methods for Primary Aliphatic Amines

Derivatizing Agent Reaction Conditions Detection Method Excitation λ (nm) Emission λ (nm) UV λ (nm) Reference
o-Phthalaldehyde (OPA) Aqueous buffer (pH 9-10), presence of a thiol (e.g., 2-mercaptoethanol), room temperature, rapid reaction. Fluorescence 340 455 335 nih.govbohrium.compjsir.org
9-Fluorenylmethyl chloroformate (FMOC-Cl) Aqueous buffer (pH 8-9), room temperature, reaction time of several minutes. Fluorescence 265 315 265 thermoscientific.fr
Dansyl chloride (DNS-Cl) Alkaline buffer (pH 9.5-10.5), elevated temperature (e.g., 60°C), reaction time of 30-60 minutes. Fluorescence 330-350 500-530 254 capes.gov.br
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Borate buffer (pH 8-9), elevated temperature (e.g., 70°C), reaction time of 60 minutes. Fluorescence / UV-Vis 470-480 520-530 470 tandfonline.comnih.gov
Marfey's reagent Bicarbonate buffer (pH ~9), room temperature, reaction time of ~1 hour. UV-Vis - - 340 nih.gov

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Assessment

Spectrophotometric and spectrofluorimetric methods provide alternative approaches for the quantitative assessment of this compound, also relying on derivatization to generate a measurable signal. semanticscholar.org These methods are generally simpler and faster than HPLC but may have lower selectivity in complex samples.

Spectrophotometric Methods: A common spectrophotometric method for the determination of primary aliphatic amines involves the use of ninhydrin (B49086). orientjchem.org In this reaction, this compound reacts with two molecules of ninhydrin in a buffered solution at an elevated temperature to form a deep purple-colored product known as Ruhemann's purple. microbenotes.com The intensity of the color, which is directly proportional to the amine concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 570 nm. researchgate.net Optimization of reaction conditions such as pH, temperature, and reaction time is crucial for achieving accurate and reproducible results. orientjchem.org

Spectrofluorimetric Methods: For higher sensitivity, spectrofluorimetric methods are employed. A widely used fluorogenic reagent for primary amines is o-phthalaldehyde (OPA), which reacts with the amine in the presence of a thiol compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. semanticscholar.orgnih.gov The fluorescence intensity of the resulting solution is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths. This method is known for its high sensitivity, allowing for the detection of picomole quantities of primary amines. nih.gov Another approach involves the use of reagents like naphthalene-2,3-dicarboxaldehyde (NDA), which also forms a fluorescent derivative with primary amines. nih.gov Fluorescence quenching methods, where the amine quenches the fluorescence of a fluorophore, have also been explored for the selective detection of aliphatic amines. researcher.life

Table 2: Spectrophotometric and Spectrofluorimetric Methods for Primary Aliphatic Amines

Method Reagent Reaction Principle λmax (nm) Excitation λ (nm) Emission λ (nm) Reference
Spectrophotometry Ninhydrin Formation of Ruhemann's purple 570 - - orientjchem.orgmicrobenotes.comresearchgate.net
Spectrofluorimetry o-Phthalaldehyde (OPA) with a thiol Formation of a fluorescent isoindole derivative - 340 455 nih.govbohrium.comsemanticscholar.orgnih.gov
Spectrofluorimetry Naphthalene-2,3-dicarboxaldehyde (NDA) with cyanide Formation of a fluorescent cyanobenz[f]isoindole (CBI) derivative - 420 490 nih.gov

Research Applications in Organic Synthesis and Functional Materials

Non-8-en-1-amine (B1652609) Hydrochloride as a Versatile Synthetic Building Block

The presence of two distinct functional groups, the nucleophilic amine and the electrophilically receptive double bond, makes Non-8-en-1-amine hydrochloride a valuable precursor in synthetic organic chemistry. These groups can be manipulated either independently or in concert to achieve a variety of molecular targets.

The linear C9 backbone of Non-8-en-1-amine is suitably disposed for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. One of the most direct applications is in the synthesis of substituted piperidines through intramolecular hydroamination. This reaction involves the addition of the amine's N-H bond across the terminal double bond. While this transformation can be challenging, it can be facilitated by various catalysts, including early transition metals, lanthanides, and late transition metals. The general transformation is depicted below:

General Scheme for Intramolecular Hydroamination:

The regioselectivity of this cyclization (i.e., the size of the resulting ring) is a critical aspect. While the formation of a six-membered ring (piperidine derivative) is often favored, the formation of a seven-membered ring (azepane derivative) is also possible. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of this transformation.

Catalyst TypePotential ProductRing Size
Early Transition Metals (e.g., Ti, Zr)Substituted piperidine6-membered
Lanthanides (e.g., Sm, Yb)Substituted piperidine/azepane6 or 7-membered
Late Transition Metals (e.g., Pd, Rh)Substituted piperidine6-membered

Furthermore, the terminal alkene can be functionalized prior to cyclization, leading to a wider array of more complex heterocyclic systems. For example, epoxidation of the double bond followed by intramolecular amine attack would yield hydroxyl-functionalized piperidines or related heterocycles.

Beyond simple heterocycles, this compound can serve as a key intermediate in the assembly of more intricate molecular structures, such as natural products and their analogues. The primary amine can be acylated or alkylated, and the double bond can participate in a variety of carbon-carbon bond-forming reactions, including metathesis, hydroformylation, and radical additions.

For instance, the amine functionality could be protected, allowing for selective manipulation of the alkene. Subsequent deprotection and further transformation of the amine would allow for the stepwise construction of a complex target molecule. The linear nine-carbon chain provides a flexible spacer that can be incorporated into macrocycles or as a side chain on a larger molecular scaffold. While specific examples in the synthesis of named complex molecules are not extensively documented, the fundamental reactivity of its functional groups makes it a conceptually valuable building block for synthetic planning.

Role in Catalysis and Reaction Development

The amine functionality of this compound is central to its potential applications in catalysis, both as a component of metal-based catalysts and as an organocatalyst itself.

Primary amines are effective coordinating agents for a variety of transition metals. Non-8-en-1-amine can be utilized in the design of monodentate or, more commonly, multidentate ligands for metal-organic catalysis. The terminal alkene provides a handle for further functionalization, allowing for the introduction of other coordinating groups to create chelate ligands.

For example, the alkene could undergo hydroformylation followed by reductive amination to introduce a second amine, creating a diamine ligand. Alternatively, it could be transformed to introduce phosphine or carboxylate groups. The long alkyl chain can influence the solubility and steric properties of the resulting metal complex, which in turn can affect its catalytic activity and selectivity. Amine-based ligands are integral to a wide range of catalytic transformations, including hydrogenations, cross-coupling reactions, and polymerizations.

Potential Ligand Synthesis from Non-8-en-1-amine:

Reaction on AlkeneAdded Functional GroupResulting Ligand Type
Hydroformylation/Reductive AminationSecond AmineDiamine
Radical Addition of H-P(O)R₂Phosphine OxideAmino-phosphine (after reduction)
Oxidation to Carboxylic AcidCarboxylateAmino-acid

Primary amines can act as organocatalysts, most notably in reactions involving carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. While more complex chiral primary amines are typically used for asymmetric catalysis, the fundamental reactivity of the amine group in Non-8-en-1-amine allows it to catalyze reactions such as aldol and Michael additions.

In a typical enamine catalytic cycle, the primary amine reacts with a ketone or aldehyde to form an enamine. The increased nucleophilicity of the α-carbon of the enamine allows it to attack an electrophile. Subsequent hydrolysis regenerates the carbonyl compound and the amine catalyst. The long, non-polar carbon chain of Non-8-en-1-amine could potentially be exploited to perform such reactions in non-polar solvents or to create a specific steric environment around the catalytic center.

Supramolecular Chemistry and Engineered Assemblies

This compound is an amphiphilic molecule, possessing a hydrophilic ammonium (B1175870) headgroup and a hydrophobic nine-carbon tail. This structure is conducive to self-assembly in aqueous solutions to form supramolecular structures such as micelles, vesicles, or bilayers.

The formation of these aggregates is driven by the hydrophobic effect, which sequesters the non-polar tails away from water, while the polar ammonium headgroups remain in contact with the aqueous phase. The critical micelle concentration (CMC) is the concentration above which these self-assembled structures form. The geometry of the resulting aggregate is influenced by factors such as the concentration of the amine hydrochloride, temperature, pH, and the presence of salts.

The terminal double bond adds another dimension to these self-assembling systems. It can be used as a reactive site for polymerization, leading to the formation of stabilized, covalently linked assemblies (e.g., polymerized micelles). Such structures have potential applications in drug delivery, as nanoreactors, or as templates for the synthesis of porous materials. The ability to form ordered structures on surfaces also suggests potential applications in surface modification and the creation of functional thin films.

Design of Host-Guest Systems and Molecular Recognition

The molecular structure of Non-8-en-1-amine is well-suited for participation in host-guest chemistry and molecular recognition events. The long alkyl chain provides a hydrophobic backbone, while the terminal amine group can act as a recognition site through hydrogen bonding or protonation.

Long-chain amines have been shown to interact with various host molecules. For instance, cucurbiturils, which are macrocyclic host molecules with a hydrophobic cavity and polar carbonyl portals, can form stable host-guest complexes with compounds that have an alkylamine functional group google.com. The alkyl chain can be encapsulated within the cavity, while the positively charged ammonium group interacts with the carbonyl portals. This type of interaction is fundamental to the construction of more complex, stimuli-responsive supramolecular systems.

Furthermore, the principles of molecular recognition are crucial in biological systems. Studies have been conducted on the interactions between long-chain amines and enzymes, such as bovine pancreatic phospholipase A2 nih.gov. In such systems, the alkyl amines can bind to the enzyme surface, often near the active site, influencing its activity nih.gov. This highlights the potential for molecules like Non-8-en-1-amine to be used as probes or inhibitors in enzymatic studies. The ability of long-chain amines to participate in these recognition events is summarized in the table below.

Host/Receptor SystemNature of Interaction with Long-Chain AminePotential Application
CucurbiturilsEncapsulation of alkyl chain in hydrophobic cavity; interaction of amine group with carbonyl portals.Development of molecular switches, drug delivery systems.
Enzymes (e.g., Phospholipase A2)Non-specific binding to the enzyme surface, potentially near the active site.Enzyme inhibition, biochemical probes.
DNAThe primary amine can be modified to link to DNA bases for molecular recognition.Biosensors, gene delivery.

Self-Assembly into Supramolecular Architectures and Frameworks

The amphiphilic character of Non-8-en-1-amine, with its polar amine head group and nonpolar alkyl chain, predisposes it to self-assembly into larger, ordered structures. Such self-assembly is a cornerstone of supramolecular chemistry and is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Long-chain amines have been demonstrated to be effective structure-directing agents in the formation of complex supramolecular architectures. For example, they can be used to control the assembly of polyoxometalate clusters into predictable and tunable frameworks gla.ac.uk. In these systems, the protonated amine groups interact with the negatively charged surface of the inorganic clusters, and the long alkyl chains mediate the spacing and dimensionality of the resulting framework gla.ac.uk. The length of the alkyl chain is a critical parameter that can be varied to control the final structure, leading to the formation of dimers, trimers, or one-dimensional chains gla.ac.uk.

Moreover, long-chain amines are known to be components of low-molecular-weight gels, where they co-assemble with other molecules to form extensive fibrous networks that immobilize the solvent rsc.org. The interplay of hydrogen bonding from the amine and van der Waals interactions from the alkyl chain is crucial for the stability and properties of these gels. The terminal double bond in Non-8-en-1-amine offers the additional possibility of cross-linking these self-assembled structures to create more robust materials.

Supramolecular StructureRole of Long-Chain AmineKey Interactions
Polyoxometalate FrameworksDirects the assembly of inorganic clusters.Electrostatic interactions, hydrogen bonding, van der Waals forces.
Low-Molecular-Weight GelsActs as a gelator or co-gelator to form fibrous networks.Hydrogen bonding, van der Waals forces.
Micelles/VesiclesForms amphiphilic assemblies in solution.Hydrophobic effect, electrostatic interactions.

Applications in Advanced Material Science

The dual functionality of this compound also lends itself to applications in the development of advanced materials, including functional polymers and surface coatings.

Development of Functional Polymers and Composites

The presence of both a primary amine and a polymerizable alkene group makes Non-8-en-1-amine an attractive monomer or functionalizing agent for the synthesis of advanced polymers and composites. The amine group can impart desirable properties such as improved adhesion, dye-binding capability, and a handle for further chemical modification.

Amine-functionalized polyolefins are a class of materials that have garnered significant interest due to their tunable properties aip.org. The incorporation of amine groups along a polyolefin backbone can introduce sites for hydrogen bonding and other intermolecular interactions, which can significantly affect the material's mechanical and thermal properties aip.org. Copolymers containing amine functionalities can also exhibit responsiveness to stimuli such as CO2 researchgate.netresearchgate.net.

In the context of composites, amine-functionalized polymers can serve as matrices or as compatibilizers at the interface between different phases of the material. For instance, amine-functionalized composite polymer particles have been developed for applications such as CO2 capture acs.orgnih.gov. The amine groups on the surface of these particles provide active sites for the adsorption of acidic gases acs.orgnih.gov. The general properties and applications of such polymers are detailed in the table below.

Polymer/Composite TypeRole of Amine FunctionalityExample Application
Amine-Functionalized PolyolefinsIntroduces sites for intermolecular interactions, improving mechanical and thermal properties.Adhesives, coatings, stimuli-responsive materials.
Amine-Containing CopolymersProvides functionality for stimuli-responsive behavior.CO2-switchable oil absorbents researchgate.netresearchgate.net.
Amine-Functionalized Composite ParticlesActs as active sites for adsorption.CO2 capture acs.orgnih.gov.

Surface Modification and Adsorption Studies (e.g., corrosion inhibition)

Long-chain amines and their salts are widely recognized for their ability to adsorb onto surfaces, modifying their properties. A particularly important application of this phenomenon is in the field of corrosion inhibition.

Filming amines are organic compounds that protect metallic surfaces from corrosion by forming a thin, adsorbed molecular layer inspenet.com. This layer acts as a barrier, preventing corrosive agents from reaching the metal surface inspenet.com. The effectiveness of these inhibitors is often dependent on the length of the alkyl chain and the nature of the head group. Long-chain amines, such as Non-8-en-1-amine, can adsorb onto steel surfaces through the interaction of the amine group with the metal, while the hydrophobic alkyl chains orient away from the surface to form a protective film ampp.org.

The mechanism of action involves the physico-chemical adsorption of the amine molecules onto the metal surface, which can inhibit both anodic and cathodic corrosion reactions inspenet.com. The terminal double bond in Non-8-en-1-amine could potentially be utilized to polymerize the adsorbed layer, leading to a more robust and durable protective coating. The table below summarizes the key aspects of long-chain amines in corrosion inhibition.

FeatureDescriptionReference
Mechanism of Action Physico-chemical adsorption onto metal surfaces, forming a protective hydrophobic film. inspenet.com
Inhibitor Type Mixed-type, inhibiting both anodic and cathodic reactions. inspenet.com
Effect of Chain Length Longer chains generally lead to stronger, more durable films. inspenet.com
Adsorption Isotherm Often follows the Langmuir adsorption isotherm. researchgate.net

Molecular and Cellular Biological Research in Vitro Focus

Investigation of Molecular Interactions with Biomolecules

Understanding how a compound interacts with essential biomolecules is a critical first step in characterizing its biological profile. These interactions can influence the structure and function of proteins, enzymes, and other cellular components.

In Vitro Studies on Enzyme and Protein Binding and Interaction

In vitro assays are fundamental for determining if and how a compound binds to specific proteins and enzymes. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of such interactions. For instance, researchers might investigate whether Non-8-en-1-amine (B1652609) hydrochloride binds to a particular enzyme and alters its catalytic activity. Homobifunctional crosslinkers with NHS ester groups, for example, are often used to covalently bond interacting proteins, which can be analyzed through techniques like electrophoresis.

Currently, there are no specific studies in the available scientific literature detailing the in vitro binding or interaction of Non-8-en-1-amine hydrochloride with any particular enzymes or proteins.

Modulation of Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. These events are crucial for a vast array of biological processes. In vitro studies can assess a compound's ability to either enhance or inhibit these recognition events. For example, an assay could be designed to see if this compound can disrupt a known protein-protein interaction that is critical for a specific cellular signaling pathway.

As of the latest literature review, no research has been published on the modulation of molecular recognition events by this compound.

Cellular Response and Mechanisms of Action (In Vitro)

Cell-based in vitro assays are essential for understanding the effects of a compound on whole cells. These studies can reveal a compound's potential cytotoxicity, its impact on cell health, and its influence on cellular processes.

In Vitro Cell Line Cytotoxicity and Viability Assessments

A primary step in evaluating a new compound is to determine its effect on cell viability and to assess its cytotoxic potential. A variety of assays are available for this purpose, often using cultured cell lines. Common methods include:

MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Lactate Dehydrogenase (LDH) Assay : This assay detects the release of LDH from damaged cells, providing a measure of cytotoxicity.

Trypan Blue Exclusion Assay : This method distinguishes between viable and non-viable cells based on membrane integrity.

CCK-8/WST-8 Assay : This is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

These assays would typically involve exposing various cell lines (e.g., human cancer cell lines like HeLa or normal cell lines) to a range of concentrations of this compound and measuring the cellular response over time.

No publicly available data from in vitro cytotoxicity or viability assessments of this compound on any cell lines were found.

Hypothetical Data Table: In Vitro Cytotoxicity of this compound on HeLa Cells (Illustrative Example)

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Control)1000
1982
10955
508020
1006040
2004060

Analysis of Cellular Processes and Pathways (e.g., cell migration, gene regulation)

Beyond cytotoxicity, researchers investigate how a compound might affect specific cellular behaviors and genetic expression.

Cell Migration Assays : Techniques like the wound healing assay and the transwell migration assay are used to study the effect of a compound on cell motility. These are critical for understanding processes like wound healing and cancer metastasis.

Gene Regulation Analysis : To determine if a compound alters gene expression, researchers can use techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis after treating cells with the compound. This can provide insights into the cellular pathways affected. Prolonged exposure to some amine-containing compounds, like fluoxetine, has been shown to alter the expression of genes involved in processes like myelination.

There is currently no research available on the effects of this compound on cell migration or gene regulation in in vitro models.

In Vitro Antimicrobial Efficacy Assessment

The potential of a compound to inhibit the growth of or kill microorganisms is evaluated through in vitro antimicrobial susceptibility testing. Standard methods include:

Broth Dilution Method : This is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Disk Diffusion Method : This involves placing a disk impregnated with the compound onto an agar (B569324) plate inoculated with a microbe and measuring the zone of growth inhibition.

These tests would be conducted against a panel of clinically relevant bacteria and fungi to determine the compound's spectrum of activity. Cationic peptides and other amine-containing compounds have been investigated for their antimicrobial properties.

A review of the scientific literature did not reveal any studies on the in vitro antimicrobial efficacy of this compound.

Hypothetical Data Table: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms (Illustrative Example)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213>128
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 90028>128

Antioxidant Activity Studies (In Vitro)

Currently, there are no published research findings detailing the in vitro antioxidant activity of this compound. Standard assays used to determine such properties, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, have not been reported in the context of this compound. Consequently, data tables and detailed research findings on its potential to neutralize free radicals are not available in the existing scientific literature.

Further research is required to ascertain whether this compound possesses any intrinsic antioxidant properties. Such studies would be foundational in characterizing its biochemical profile and potential utility in contexts where oxidative stress is a factor.

Q & A

Q. What criteria determine whether a study meets high methodological rigor in pharmacological research?

  • Evaluation Framework :
  • A8 Criteria : Studies must explicitly link conclusions to methodological quality (e.g., blinding, randomization). For example, a study scoring "low" in blinding should acknowledge bias risks in results .

Retrosynthesis Analysis

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Non-8-en-1-amine hydrochloride
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Non-8-en-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.